molecular formula C13H16O5 B13468881 Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

Cat. No.: B13468881
M. Wt: 252.26 g/mol
InChI Key: NZGUNTITKVXEDN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is an organic compound with a complex structure that includes a tert-butyl ester, a formyl group, and a hydroxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate typically involves the esterification of 4-formyl-3-hydroxyphenol with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Tert-butyl 2-(4-carboxy-3-hydroxyphenoxy)acetate.

    Reduction: Tert-butyl 2-(4-hydroxymethyl-3-hydroxyphenoxy)acetate.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Potential applications in the development of bioactive compounds. The formyl and hydroxy groups can be modified to create derivatives with biological activity.

    Medicine: Research into its derivatives for potential therapeutic applications. The compound’s structure allows for modifications that could lead to new drugs.

    Industry: Used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate depends on the specific reactions it undergoes. Generally, the formyl group can participate in nucleophilic addition reactions, while the hydroxy group can engage in hydrogen bonding and other interactions. The ester group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(4-hydroxyphenoxy)acetate: Lacks the formyl group, making it less reactive in certain types of chemical reactions.

    Tert-butyl 2-(3-formylphenoxy)acetate: The formyl group is positioned differently, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

Tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate is unique due to the presence of both a formyl and a hydroxy group on the phenoxy moiety

Properties

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

tert-butyl 2-(4-formyl-3-hydroxyphenoxy)acetate

InChI

InChI=1S/C13H16O5/c1-13(2,3)18-12(16)8-17-10-5-4-9(7-14)11(15)6-10/h4-7,15H,8H2,1-3H3

InChI Key

NZGUNTITKVXEDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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